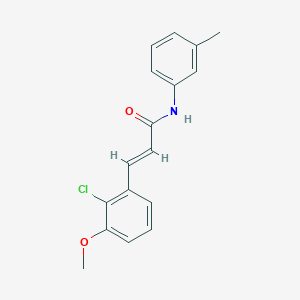

3-(2-Chloro-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamide

Beschreibung

3-(2-Chloro-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a 2-chloro-3-methoxyphenyl ring and a 3-methylphenyl ring

Eigenschaften

CAS-Nummer |

853350-00-2 |

|---|---|

Molekularformel |

C17H16ClNO2 |

Molekulargewicht |

301.8 g/mol |

IUPAC-Name |

(E)-3-(2-chloro-3-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide |

InChI |

InChI=1S/C17H16ClNO2/c1-12-5-3-7-14(11-12)19-16(20)10-9-13-6-4-8-15(21-2)17(13)18/h3-11H,1-2H3,(H,19,20)/b10-9+ |

InChI-Schlüssel |

OGHILSVEFOOYKX-MDZDMXLPSA-N |

Isomerische SMILES |

CC1=CC(=CC=C1)NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl |

Kanonische SMILES |

CC1=CC(=CC=C1)NC(=O)C=CC2=C(C(=CC=C2)OC)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(2-Chlor-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamid umfasst typischerweise die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit 2-Chlor-3-methoxybenzaldehyd und 3-Methylanilin.

Bildung des Zwischenprodukts: Die Aldehydgruppe von 2-Chlor-3-methoxybenzaldehyd reagiert in Gegenwart einer Base wie Natriumhydroxid mit 3-Methylanilin unter Bildung eines Imin-Zwischenprodukts.

Reduktion: Das Imin-Zwischenprodukt wird dann mit einem Reduktionsmittel wie Natriumborhydrid reduziert, um das entsprechende Amin zu bilden.

Amidierung: Das Amin wird dann in Gegenwart einer Base wie Triethylamin mit Acryloylchlorid umgesetzt, um das Endprodukt, 3-(2-Chlor-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamid, zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Durchflussreaktoren und automatisierte Systeme können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

3-(2-Chlor-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxygruppe kann oxidiert werden, um den entsprechenden Aldehyd oder eine Carbonsäure zu bilden.

Reduktion: Die Propenamidgruppe kann reduziert werden, um das entsprechende Amin zu bilden.

Substitution: Das Chloratom kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Nucleophile wie Natriumazid oder Thioharnstoff können in Gegenwart einer Base wie Natriumhydroxid verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: 3-(2-Chlor-3-formylphenyl)-N-(3-methylphenyl)-2-propenamid oder 3-(2-Chlor-3-carboxyphenyl)-N-(3-methylphenyl)-2-propenamid.

Reduktion: 3-(2-Chlor-3-methoxyphenyl)-N-(3-methylphenyl)propanamid.

Substitution: 3-(2-Amino-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamid oder 3-(2-Thio-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamid.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-(2-Chlor-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen:

Molekulare Zielstrukturen: Die Verbindung kann Enzyme oder Rezeptoren angreifen, die an Entzündungspfaden oder der Proliferation von Krebszellen beteiligt sind.

Beteiligte Pfade: Sie kann wichtige Enzyme wie Cyclooxygenase oder Kinasen hemmen, was zu einer reduzierten Entzündung oder einem reduzierten Wachstum von Krebszellen führt.

Wirkmechanismus

The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: It may inhibit key enzymes such as cyclooxygenase or kinases, leading to reduced inflammation or cancer cell growth.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(2-Chlor-4-methoxyphenyl)-N-(3-methylphenyl)-2-propenamid

- 3-(2-Chlor-3-methoxyphenyl)-N-(4-methylphenyl)-2-propenamid

- 3-(2-Chlor-3-methoxyphenyl)-N-(3-methylphenyl)-2-butenamid

Einzigartigkeit

3-(2-Chlor-3-methoxyphenyl)-N-(3-methylphenyl)-2-propenamid ist aufgrund seines spezifischen Substitutionsschemas an den Phenylringen einzigartig, das im Vergleich zu ähnlichen Verbindungen möglicherweise unterschiedliche pharmakologische Eigenschaften und Reaktivität verleiht. Seine einzigartige Struktur ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.